molecular formula C10H14O3 B14622547 1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester CAS No. 57155-71-2

1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester

Cat. No.: B14622547
CAS No.: 57155-71-2
M. Wt: 182.22 g/mol
InChI Key: SXYIEWUEARAUQH-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester is an organic compound with a unique structure that includes a cyclopentene ring and a butanoic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester typically involves the esterification of 1-Cyclopentene-1-butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical pathways. The cyclopentene ring may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

  • 1-Cyclopentene-1-heptanoic acid, 5-oxo-, methyl ester
  • 1-Cyclopentene-1-carboxylic acid, methyl ester

Comparison: 1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester is unique due to its specific ester and cyclopentene structure, which imparts distinct reactivity and properties compared to similar compounds. Its shorter carbon chain compared to 1-Cyclopentene-1-heptanoic acid, 5-oxo-, methyl ester makes it more reactive in certain chemical reactions.

Properties

CAS No.

57155-71-2

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 4-(5-oxocyclopenten-1-yl)butanoate

InChI

InChI=1S/C10H14O3/c1-13-10(12)7-3-5-8-4-2-6-9(8)11/h4H,2-3,5-7H2,1H3

InChI Key

SXYIEWUEARAUQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CCCC1=O

Origin of Product

United States

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